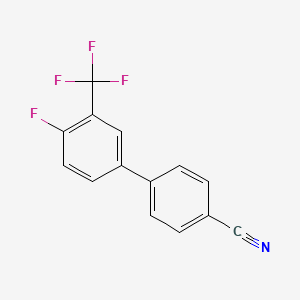

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Übersicht

Beschreibung

4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H7F4N It is characterized by the presence of a cyano group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

Transmetalation: The palladium-aryl complex reacts with the boronic acid to form a new palladium complex.

Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biphenyl product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Used in Suzuki–Miyaura coupling.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl serves as a versatile building block in the synthesis of various organic molecules. Its unique electronic properties enable:

- The formation of complex organic compounds through substitution reactions.

- The development of advanced materials, including fluorinated polymers and coatings, which are crucial for various industrial applications.

Biology

In biological research, this compound has been investigated for its potential interactions with biological targets:

- Androgen Receptor Modulation : It has shown promise as a nonsteroidal antiandrogen inhibitor, particularly relevant in prostate cancer therapies. The interaction with androgen receptors suggests potential applications in hormone-related treatments .

- Biochemical Probes : Its fluorinated groups make it suitable for use as a biochemical probe to study various biological processes, enhancing metabolic stability and bioavailability.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Anti-inflammatory and Anticancer Activities : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties and could be effective against certain cancer types.

- Drug Design : Its unique structure allows researchers to design drugs with improved efficacy and reduced side effects by enhancing interactions with specific molecular targets .

Data Tables

| Field | Application Description |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Potential antiandrogen activity; biochemical probe |

| Medicine | Investigated for anti-inflammatory and anticancer effects |

Case Studies

- Prostate Cancer Research : Studies have demonstrated that this compound can inhibit androgen receptor activity, providing a foundation for developing new prostate cancer treatments .

- Material Science : Research into fluorinated polymers has shown that incorporating this compound can enhance the thermal and chemical stability of materials used in high-performance applications .

Wirkmechanismus

The mechanism of action of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline.

N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Another compound with similar functional groups.

Uniqueness: 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is unique due to the combination of its cyano, fluoro, and trifluoromethyl groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biologische Aktivität

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is an organic compound characterized by its unique structure, which includes a biphenyl framework with a cyano group, a fluorine atom, and a trifluoromethyl group. This compound, with the molecular formula C₁₄H₇F₄N and a molecular weight of 265.2 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The presence of multiple electronegative fluorine atoms in this compound significantly influences its electronic properties, enhancing its reactivity and stability. The cyano group facilitates nucleophilic addition reactions, while the trifluoromethyl group enhances electrophilic characteristics. These features make it a candidate for various therapeutic applications.

Interaction with Androgen Receptors

Research indicates that this compound interacts with biological targets, particularly androgen receptors. This interaction suggests potential applications in hormone-related therapies, including treatments for prostate cancer. The compound's ability to modulate receptor activity positions it as a promising nonsteroidal antiandrogen inhibitor .

Metabolic Stability and Bioavailability

The unique fluorinated structure of this compound often enhances its metabolic stability and bioavailability, critical factors in drug design. Studies have shown that derivatives of this compound exhibit significant biological activity, making them candidates for therapeutic applications in various conditions .

Case Studies

-

Selective Androgen Receptor Modulators (SARMs) :

- A related compound, S-23 (S-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide), was studied as a SARM for hormonal male contraception. In animal studies, S-23 demonstrated high binding affinity to androgen receptors and acted as a full agonist in vitro.

- Antibacterial Activity :

Research Findings

Recent studies have focused on the synthesis and optimization of biphenyl derivatives to enhance their biological profiles. The following table summarizes key findings from various studies regarding the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| S-23 | Cyano and trifluoromethyl groups | High binding affinity to androgen receptors |

| 4-Fluoro-3-(trifluoromethyl)aniline | Amino group instead of cyano | Different biological activities observed |

| 4-Cyano-4-fluoro-biphenyl | No trifluoromethyl group | Less steric hindrance; varied reactivity |

| Trifluoromethylpyridines | Similar structure | Used as intermediates in organic synthesis |

Eigenschaften

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQKXOLILACPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609961 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582293-64-9 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.